

Zervimesine (CT-1812): A Preclinical Toxicology and Safety Profile Overview

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

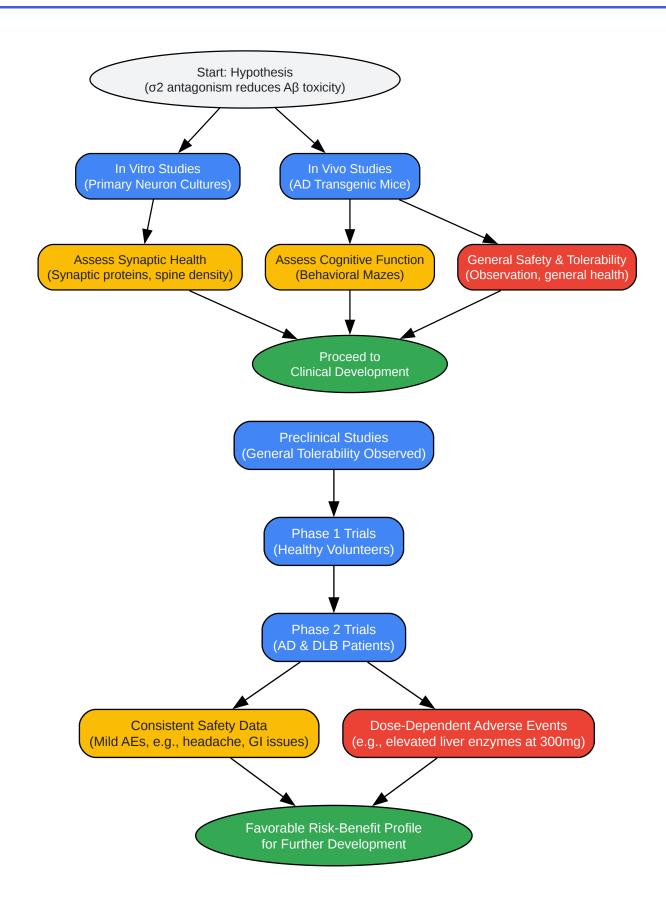
Zervimesine (CT-1812), an investigational small molecule drug developed by Cognition Therapeutics, is a selective sigma-2 (σ 2) receptor antagonist designed to treat neurodegenerative diseases, most notably Alzheimer's disease.[1] Its mechanism of action involves modulating the σ 2 receptor complex, which in turn displaces toxic amyloid-beta (A β) oligomers from neuronal synapses.[1][2][3][4] This is hypothesized to prevent the synaptotoxicity that is a hallmark of Alzheimer's disease, thereby protecting against cognitive decline. While extensive clinical trial data is available, this guide focuses on the publicly available information regarding the preclinical toxicology and safety of **Zervimesine**.

It is important to note that specific quantitative preclinical toxicology data, such as No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose, 50% (LD50), are not extensively detailed in the public domain. The available information consistently characterizes **Zervimesine** as being "well-tolerated" in preclinical models, with a favorable safety profile observed in subsequent clinical trials.

Mechanism of Action and Rationale for Safety

Zervimesine's therapeutic rationale is rooted in its ability to interfere with the binding of toxic A β oligomers to the σ 2 receptor complex on neuronal surfaces.[1] This displacement is believed to mitigate the downstream cascade of synaptic damage and neuronal dysfunction.





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